3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Indole derivatives, in general, are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is generally understood that factors such as temperature, ph, and light can affect the stability and activity of chemical compounds .
Biochemical Analysis
Cellular Effects
The effects of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to affect antiviral activity, anti-inflammatory responses, and anticancer mechanisms . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new therapeutic derivatives . The exact molecular interactions of this compound are still being studied, but it is believed to exert its effects through similar mechanisms as other indole derivatives.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Indole derivatives have been shown to maintain their biological activity over extended periods, but specific data on the temporal effects of this compound are limited
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Indole derivatives have been tested at various dosages to determine their therapeutic and toxic effects For example, certain indole compounds have shown significant biological activity at specific doses, while higher doses may lead to adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that influence its localization and accumulation. Understanding the transport mechanisms of this compound is essential for determining its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
3-amino-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-4-12(16)14-7-5-10-9(8-15)2-1-3-11(10)14/h1-3,15H,4-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGGUYIROFIRGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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